molecular formula C32H24N8O4 B11610851 2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(2-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione

2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(2-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B11610851
M. Wt: 584.6 g/mol
InChI Key: LPNQJJIKQFOABK-UHFFFAOYSA-N
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Description

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(2-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE is a complex organic compound that features benzotriazole and methoxyphenyl groups. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications. The presence of benzotriazole moieties imparts stability and reactivity, making it a versatile compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(2-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves the reaction of 1H-benzotriazole with appropriate aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using chromatography techniques to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(2-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in materials science and pharmaceuticals .

Scientific Research Applications

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(2-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(2-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole groups can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can intercalate into DNA, disrupting cellular processes and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A simpler analog with similar reactivity but less complex structure.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another benzotriazole derivative with different substituents.

    1-Hydroxybenzotriazole: Known for its use in peptide synthesis.

Uniqueness

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(2-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE stands out due to its dual benzotriazole and methoxyphenyl groups, which confer unique electronic and steric properties. This makes it more versatile and reactive compared to its simpler analogs .

Properties

Molecular Formula

C32H24N8O4

Molecular Weight

584.6 g/mol

IUPAC Name

2,5-bis(benzotriazol-1-yl)-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H24N8O4/c1-43-25-17-9-5-13-21(25)33-27-29(39-23-15-7-3-11-19(23)35-37-39)32(42)28(34-22-14-6-10-18-26(22)44-2)30(31(27)41)40-24-16-8-4-12-20(24)36-38-40/h3-18,33-34H,1-2H3

InChI Key

LPNQJJIKQFOABK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC=C5OC)N6C7=CC=CC=C7N=N6

Origin of Product

United States

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